molecular formula C11H17F3N2O3 B3040546 tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate CAS No. 215654-52-7

tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate

Cat. No.: B3040546
CAS No.: 215654-52-7
M. Wt: 282.26 g/mol
InChI Key: ZIHAONQXHBMXHX-SNAWJCMRSA-N
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Description

tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl carbamate group and a trifluoro-3-oxobut-1-enyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable trifluoro-3-oxobut-1-enyl precursor under controlled conditions. Palladium-catalyzed cross-coupling reactions are commonly employed, using bases such as cesium carbonate in solvents like 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It is involved in palladium-catalyzed synthesis of N-Boc-protected anilines .

Biology and Medicine: The compound’s unique structure makes it a candidate for biological studies, particularly in the development of pharmaceuticals. It can be used to synthesize bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials, leveraging its reactivity and functional groups.

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate is unique due to its combination of a tert-butyl carbamate group and a trifluoro-3-oxobut-1-enyl moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

tert-butyl N-[2-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N2O3/c1-10(2,3)19-9(18)16-7-6-15-5-4-8(17)11(12,13)14/h4-5,15H,6-7H2,1-3H3,(H,16,18)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHAONQXHBMXHX-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC=CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCN/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate
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tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate
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tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate
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tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate
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tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate

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